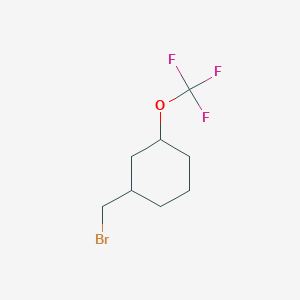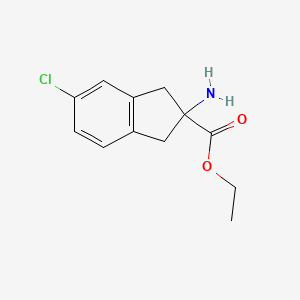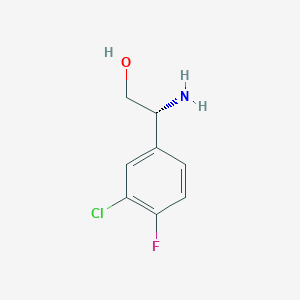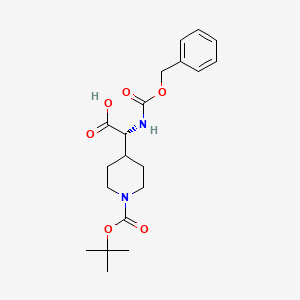
5-Chloro-3-nitro-pyridine-2-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-nitro-pyridine-2-carboxylic acid ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro group at the 5-position, a nitro group at the 3-position, and an ethyl ester group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-nitro-pyridine-2-carboxylic acid ethyl ester typically involves the nitration of 5-chloro-2-pyridinecarboxylic acid ethyl ester. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired nitro compound, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
化学反应分析
Types of Reactions
5-Chloro-3-nitro-pyridine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, alkoxides in the presence of a base or under reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products Formed
Reduction: 5-Chloro-3-amino-pyridine-2-carboxylic acid ethyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 5-Chloro-3-nitro-pyridine-2-carboxylic acid.
科学研究应用
5-Chloro-3-nitro-pyridine-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and as a precursor for the synthesis of potential pharmaceutical agents.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5-Chloro-3-nitro-pyridine-2-carboxylic acid ethyl ester depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the chloro and ester groups can participate in substitution and hydrolysis reactions, respectively. These interactions can lead to the formation of new compounds with desired biological or chemical properties.
相似化合物的比较
5-Chloro-3-nitro-pyridine-2-carboxylic acid ethyl ester can be compared with other pyridinecarboxylic acid derivatives:
Picolinic acid (2-pyridinecarboxylic acid): Lacks the chloro and nitro groups, making it less reactive in certain chemical reactions.
Nicotinic acid (3-pyridinecarboxylic acid): Contains a carboxylic acid group at the 3-position instead of an ester group, affecting its solubility and reactivity.
Isonicotinic acid (4-pyridinecarboxylic acid): Has the carboxylic acid group at the 4-position, leading to different chemical behavior and applications.
The presence of the chloro and nitro groups in this compound makes it a unique compound with distinct reactivity and applications compared to its analogs .
属性
分子式 |
C8H7ClN2O4 |
|---|---|
分子量 |
230.60 g/mol |
IUPAC 名称 |
ethyl 5-chloro-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7ClN2O4/c1-2-15-8(12)7-6(11(13)14)3-5(9)4-10-7/h3-4H,2H2,1H3 |
InChI 键 |
KZGVBJBLWYSVKP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12275967.png)
![4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275973.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275980.png)

![2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid](/img/structure/B12275998.png)
![Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate](/img/structure/B12276006.png)
![3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12276008.png)

![3-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B12276013.png)
![N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B12276020.png)

![4-chloro-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12276023.png)
